CDK Isoform Selectivity Profile: Cdk/hdac-IN-1 Targets CDK2/4/6 Whereas Analogs Target Distinct CDK Subsets
Cdk/hdac-IN-1 demonstrates a distinct CDK inhibitory profile targeting CDK2, CDK4, and CDK6 simultaneously, with IC50 values of 60.9 ± 2.9 nM, 276 ± 22.3 nM, and 27.2 ± 4.2 nM, respectively [1]. In contrast, CDK/HDAC-IN-2 primarily inhibits CDK1 (8.63 nM) and CDK2 (0.30 nM) while showing negligible activity against CDK4/6 (>1000 nM) [2]. CDK/HDAC-IN-3 targets an entirely different CDK subset—CDK9 (98.32 nM), CDK12 (98.85 nM), and CDK13 (100 nM)—with no reported activity against CDK2/4/6 [3]. CDK4/6/HDAC-IN-1 (compound N14) focuses narrowly on CDK4 (7.23 nM) and CDK6 (13.20 nM) without CDK2 inhibition [4].
| Evidence Dimension | CDK isoform inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | CDK2: 60.9 ± 2.9; CDK4: 276 ± 22.3; CDK6: 27.2 ± 4.2 |
| Comparator Or Baseline | CDK/HDAC-IN-2: CDK1: 8.63, CDK2: 0.30, CDK4/6: >1000; CDK/HDAC-IN-3: CDK9: 98.32, CDK12: 98.85, CDK13: 100; CDK4/6/HDAC-IN-1: CDK4: 7.23, CDK6: 13.20, CDK2: not reported |
| Quantified Difference | Cdk/hdac-IN-1 is the only compound among comparators to inhibit all three of CDK2, CDK4, and CDK6 at sub-micromolar concentrations |
| Conditions | In vitro enzymatic inhibition assays using recombinant CDK isoforms; IC50 values from vendor-validated biochemical assays |
Why This Matters
The CDK2/4/6 triple inhibition profile enables Cdk/hdac-IN-1 to affect both G1/S transition (CDK4/6) and S phase progression (CDK2), producing a distinct cell cycle arrest signature compared to CDK4/6-selective or CDK9/12/13-targeting analogs.
- [1] MedChemExpress. CDK/HDAC-IN-1 Product Datasheet. CAS 2762181-73-5. View Source
- [2] MedChemExpress. CDK/HDAC-IN-2 Product Datasheet. CAS 2580938-58-3. View Source
- [3] MedChemExpress. CDK/HDAC-IN-3 Product Datasheet. CAS 2944087-54-9. View Source
- [4] MedChemExpress. CDK4/6/HDAC-IN-1 Product Datasheet. View Source
